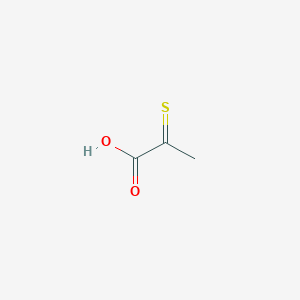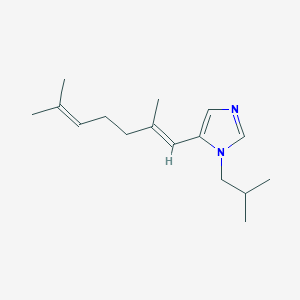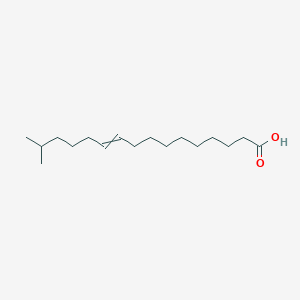
15-Methylhexadec-10-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methylhexadec-10-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The first total synthesis of 15-Methylhexadec-10-enoic acid was accomplished using a seven-step process with an overall yield of 31-32% . The key reagent in this synthesis was (trimethylsilyl)acetylene. The synthetic strategy involved the acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be adapted for larger-scale production. The use of efficient coupling reactions and optimization of reaction conditions can enhance yield and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 15-Methylhexadec-10-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of a double bond and a methyl branch influences its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the double bond.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to yield a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Major Products:
Oxidation: Oxidation of the double bond can yield diols or carboxylic acids.
Reduction: Reduction of the double bond results in the formation of 15-methylhexadecanoic acid.
Substitution: Halogenation can produce halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
15-Methylhexadec-10-enoic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of monounsaturated fatty acids with methyl branches.
Industry: Its unique structure makes it a candidate for developing specialized lubricants and surfactants.
Wirkmechanismus
The mechanism by which 15-Methylhexadec-10-enoic acid exerts its effects, particularly as a topoisomerase I inhibitor, involves the inhibition of the enzyme’s activity. Topoisomerase I is crucial for DNA replication and transcription, and its inhibition can lead to the disruption of these processes, making it a potential target for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
- 13-Methyl-8-tetradecenoic acid
- 14-Methyl-9-pentadecenoic acid
Comparison: 15-Methylhexadec-10-enoic acid is unique due to its specific methyl branch and double bond positions.
Eigenschaften
CAS-Nummer |
119375-06-3 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
15-methylhexadec-10-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h6,8,16H,3-5,7,9-15H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
RXCFIHNEQCDEAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC=CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
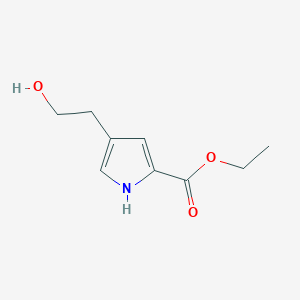
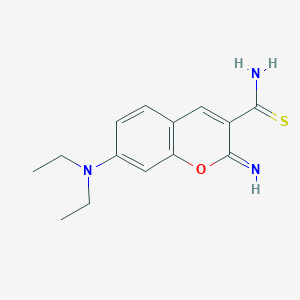
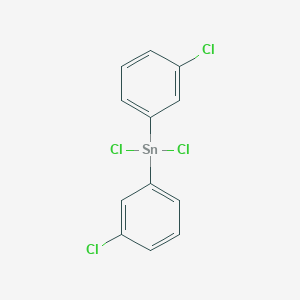

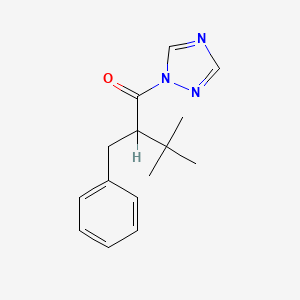
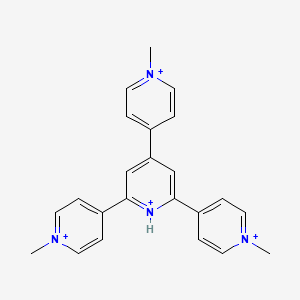
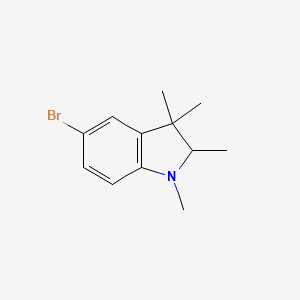
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)

